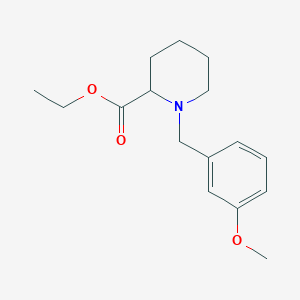
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and the piperidine derivative.
Esterification: The final step involves the esterification of the piperidinecarboxylic acid with ethanol in the presence of a suitable catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate
- Ethyl 1-(3-ethoxybenzyl)-2-piperidinecarboxylate
- Ethyl 1-(3-methoxyphenyl)-2-piperidinecarboxylate
Uniqueness
Ethyl 1-(3-methoxybenzyl)piperidine-2-carboxylate is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological properties compared to its analogs.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
ethyl 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)15-9-4-5-10-17(15)12-13-7-6-8-14(11-13)19-2/h6-8,11,15H,3-5,9-10,12H2,1-2H3 |
InChI 键 |
OPGQCFCUJBUTDV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
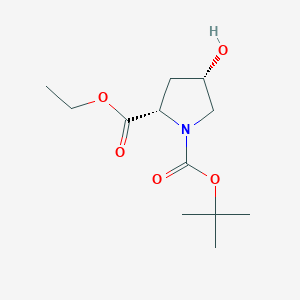
![3-[Dodecyl(methyl)amino]propan-1-OL](/img/structure/B8559600.png)
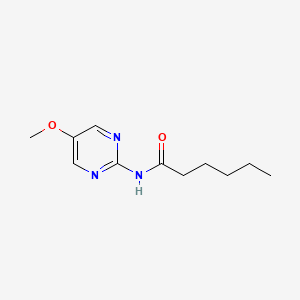
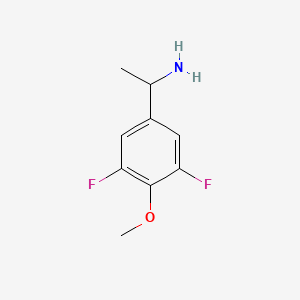
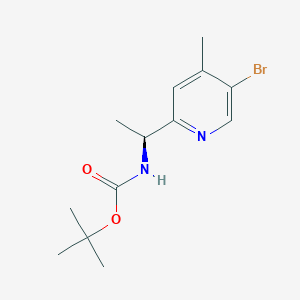
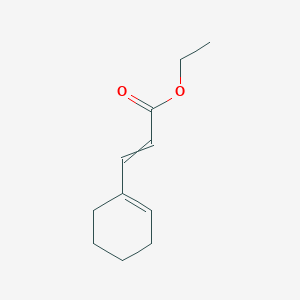
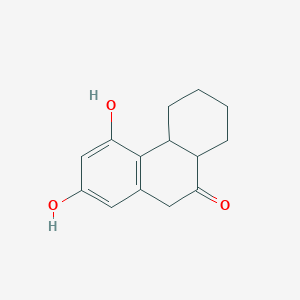
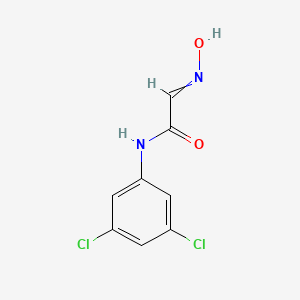
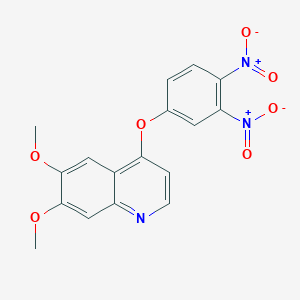
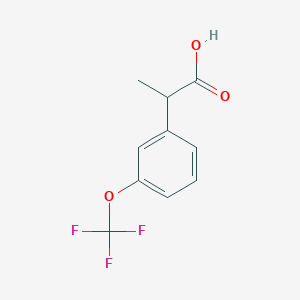
![6-Bromo-7-[4-(4-Chlorobenzyl)piperazin-1-Yl]-2-[4-(Morpholin-4-Ylmethyl)phenyl]-3h-Imidazo[4,5-B]pyridine](/img/structure/B8559670.png)
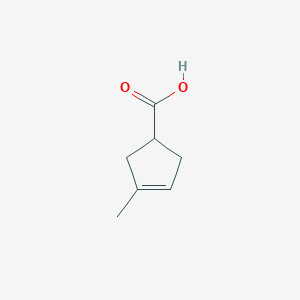
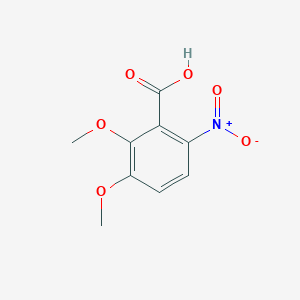
![[Methyl-(4-nitro-benzoyl)-amino]-acetic acid methyl ester](/img/structure/B8559684.png)
